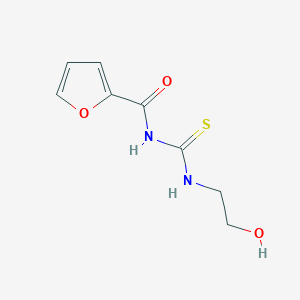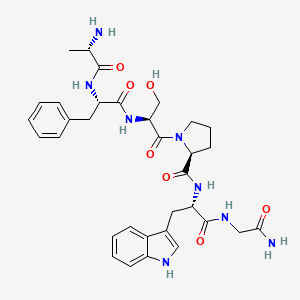
L-Alanyl-L-phenylalanyl-L-seryl-L-prolyl-L-tryptophylglycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Alanyl-L-phenylalanyl-L-seryl-L-prolyl-L-tryptophylglycinamide is a peptide compound composed of a sequence of amino acids: L-alanine, L-phenylalanine, L-serine, L-proline, L-tryptophan, and glycinamide
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-phenylalanyl-L-seryl-L-prolyl-L-tryptophylglycinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next protected amino acid using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or recombinant DNA technology. The latter involves the expression of the peptide in genetically engineered microorganisms, followed by purification using chromatographic techniques.
化学反応の分析
Types of Reactions
L-Alanyl-L-phenylalanyl-L-seryl-L-prolyl-L-tryptophylglycinamide can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tryptophan residue, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds.
Substitution: Use of specific reagents like N-hydroxysuccinimide (NHS) esters for amine substitution.
Major Products Formed
Oxidation: Formation of oxindole derivatives from tryptophan.
Reduction: Cleavage of disulfide bonds, leading to linear peptides.
Substitution: Modified peptides with altered functional groups.
科学的研究の応用
L-Alanyl-L-phenylalanyl-L-seryl-L-prolyl-L-tryptophylglycinamide has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and as a substrate for enzymatic studies.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or as a bioactive peptide with specific biological activities.
Industry: Utilized in the development of peptide-based materials and nanotechnology applications.
作用機序
The mechanism of action of L-Alanyl-L-phenylalanyl-L-seryl-L-prolyl-L-tryptophylglycinamide depends on its specific application. In a biological context, it may interact with specific receptors or enzymes, leading to a cascade of molecular events. The peptide’s structure allows it to bind to target proteins, influencing their function and activity. The exact molecular targets and pathways involved can vary based on the peptide’s modifications and the biological system in which it is studied.
類似化合物との比較
Similar Compounds
L-Alanyl-L-phenylalanyl-L-seryl-L-valylglycine: Similar peptide with valine instead of proline and tryptophan.
Alanylphenylalanine: A simpler dipeptide composed of L-alanine and L-phenylalanine.
L-Phenylalanyl-L-isoleucyl-L-alanyl-L-seryl-L-serine: Another peptide with a different sequence of amino acids.
Uniqueness
L-Alanyl-L-phenylalanyl-L-seryl-L-prolyl-L-tryptophylglycinamide is unique due to its specific sequence, which imparts distinct structural and functional properties. The presence of tryptophan and proline residues can influence the peptide’s conformation and interactions with other molecules, making it valuable for specific research and industrial applications.
特性
CAS番号 |
410082-92-7 |
|---|---|
分子式 |
C33H42N8O7 |
分子量 |
662.7 g/mol |
IUPAC名 |
(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-1-[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C33H42N8O7/c1-19(34)29(44)38-24(14-20-8-3-2-4-9-20)31(46)40-26(18-42)33(48)41-13-7-12-27(41)32(47)39-25(30(45)37-17-28(35)43)15-21-16-36-23-11-6-5-10-22(21)23/h2-6,8-11,16,19,24-27,36,42H,7,12-15,17-18,34H2,1H3,(H2,35,43)(H,37,45)(H,38,44)(H,39,47)(H,40,46)/t19-,24-,25-,26-,27-/m0/s1 |
InChIキー |
QCHHNYIMSQOZLI-UVUUWJHSSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N)N |
正規SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


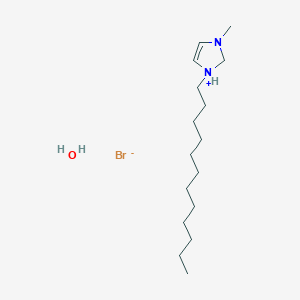
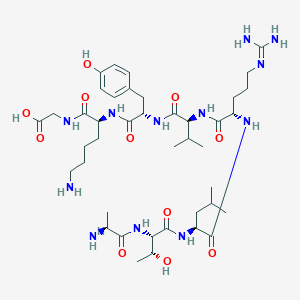
![N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14242009.png)
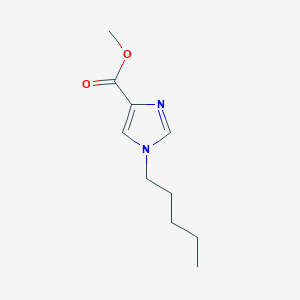
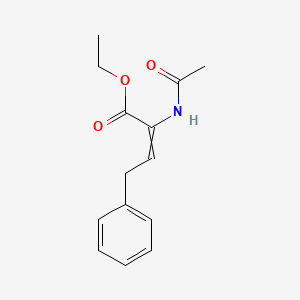
![Acetic acid;6-[(4-methoxyphenyl)methoxy]hexan-1-ol](/img/structure/B14242021.png)
![N-{3-[(4-Oxo-3,4-dihydrophthalazin-1-yl)methyl]phenyl}propanamide](/img/structure/B14242033.png)
![Magnesium, bromo[4-[(2-methyl-2-propenyl)oxy]phenyl]-](/img/structure/B14242042.png)
![N-[4-(4-aminobenzoyl)phenyl]octadeca-9,12-dienamide](/img/structure/B14242051.png)
![N-[4-Hydroxy-3,5-bis(hydroxymethyl)phenyl]formamide](/img/structure/B14242055.png)
![Spiro[bicyclo[4.1.0]hepta-2,4-diene-7,2'-[1,3]dioxolane]](/img/structure/B14242070.png)
![Ethanol, 2-[[5-(phenylethynyl)-4-pyrimidinyl]amino]-](/img/structure/B14242075.png)
![2-[4-(1-Methylbenzimidazol-2-yl)-1,4-dihydroquinolin-3-yl]quinoline](/img/structure/B14242078.png)
